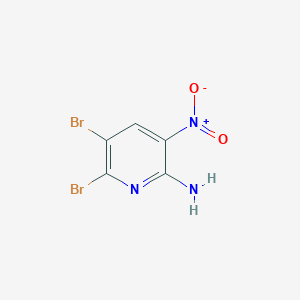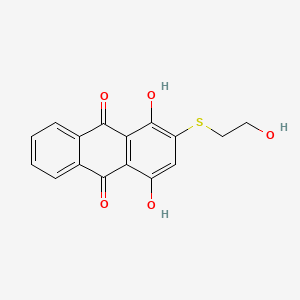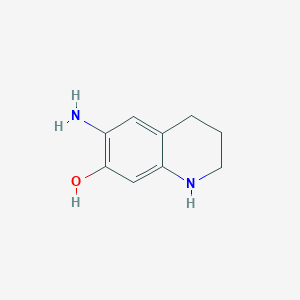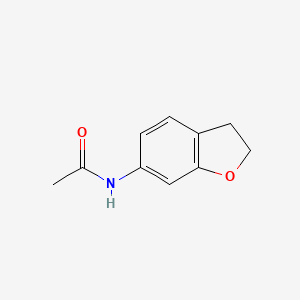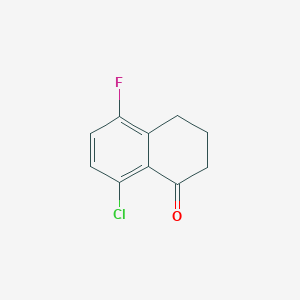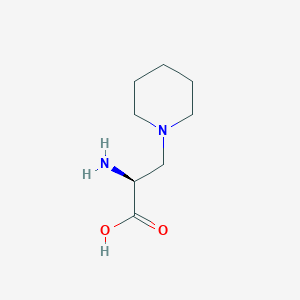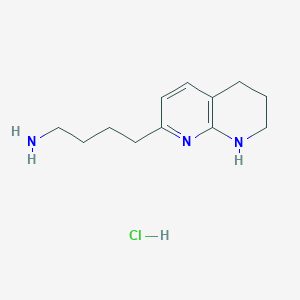
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride is a chemical compound that belongs to the class of 1,8-naphthyridinesThe 1,8-naphthyridine core is known for its diverse biological activities and photochemical properties .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride involves several steps. One common method includes the double Sonogashira reactions of 2,5-dibromopyridine with acetylenic alcohols and protected propargylamines, followed by Chichibabin cyclizations . Another approach involves the hydroamination of terminal alkynes followed by Friedländer cyclization .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of metal-catalyzed synthesis and ring expansion reactions. These methods are designed to be efficient and scalable, ensuring high yields and purity of the final product .
化学反応の分析
Types of Reactions: 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: It can be reduced using hydrogenation methods.
Substitution: It undergoes nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen atmosphere.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of saturated amines .
科学的研究の応用
4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biological assays.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of light-emitting diodes, dye-sensitized solar cells, and molecular sensors
作用機序
The mechanism of action of 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of bacterial growth or induction of apoptosis in cancer cells .
類似化合物との比較
Gemifloxacin: Contains a 1,8-naphthyridine core and is used as an antibacterial agent.
1,8-Naphthyridine Derivatives: Various derivatives are explored for their biological activities and applications in materials science.
Uniqueness: 4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)butan-1-aminehydrochloride is unique due to its specific structural features and the presence of the butan-1-amine group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications make it a valuable compound in scientific research .
特性
分子式 |
C12H20ClN3 |
|---|---|
分子量 |
241.76 g/mol |
IUPAC名 |
4-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)butan-1-amine;hydrochloride |
InChI |
InChI=1S/C12H19N3.ClH/c13-8-2-1-5-11-7-6-10-4-3-9-14-12(10)15-11;/h6-7H,1-5,8-9,13H2,(H,14,15);1H |
InChIキー |
SDKGGAREEUSWEP-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(NC1)N=C(C=C2)CCCCN.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B13140168.png)
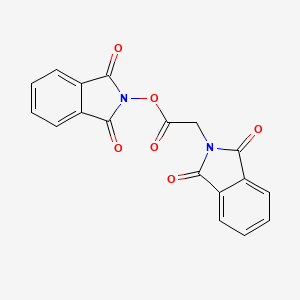
![4-(4-Chlorobenzyl)-7-(3-ethynylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140172.png)
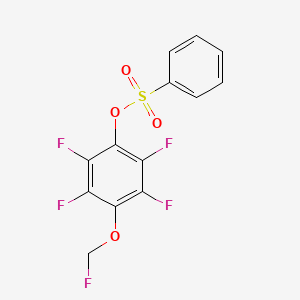

![(4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13140189.png)
![3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane 4-methylbenzenesulfonate](/img/structure/B13140194.png)
